molecular formula C5H6N2O2 B573617 1,3-Cyclopentadien-1-amine,4-nitro-(9CI) CAS No. 192003-29-5

1,3-Cyclopentadien-1-amine,4-nitro-(9CI)

Cat. No.: B573617
CAS No.: 192003-29-5
M. Wt: 126.115
InChI Key: CSUCXJLQNNWRRF-UHFFFAOYSA-N
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Description

1,3-Cyclopentadien-1-amine,4-nitro-(9CI) is a nitro-substituted cyclopentadienamine derivative with the molecular formula C₅H₅N₃O₂ (molecular weight: 139.11 g/mol). This compound features a cyclopentadiene ring system with an amine (-NH₂) group at position 1 and a nitro (-NO₂) group at position 2. Its structure confers unique electronic and steric properties, making it relevant in pest control applications. In mosquito biting deterrent assays, a structurally analogous compound (1e in ) demonstrated moderate activity (PNB = 0.71 at 25 nmol/cm²), though lower than chloro-substituted analogs and DEET (PNB = 0.89) .

Properties

CAS No.

192003-29-5

Molecular Formula

C5H6N2O2

Molecular Weight

126.115

IUPAC Name

4-nitrocyclopenta-1,3-dien-1-amine

InChI

InChI=1S/C5H6N2O2/c6-4-1-2-5(3-4)7(8)9/h1-2H,3,6H2

InChI Key

CSUCXJLQNNWRRF-UHFFFAOYSA-N

SMILES

C1C(=CC=C1[N+](=O)[O-])N

Synonyms

1,3-Cyclopentadien-1-amine,4-nitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1,3-Cyclopentadien-1-amine,4-nitro-(9CI) C₅H₅N₃O₂ 139.11 -NH₂, -NO₂
p-Nitroaniline Hydrochloride C₆H₆ClN₂O₂ 172.58 -NH₂, -NO₂, -Cl
Cyclopentanecarboxamide, 2-amino-(9CI) C₆H₁₂N₂O 128.17 -CONH₂, -NH₂

Research Implications

  • Structure-Activity Relationship (SAR) : Chloro substituents on the cyclopentadienamine scaffold outperform nitro groups in bioactivity, guiding future synthetic efforts toward halogenated derivatives.
  • Synthetic Challenges : Nitro groups introduce stability issues under reducing conditions, necessitating protective strategies during synthesis.

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